3-(间甲苯基)-1H-吲唑-5-胺

描述

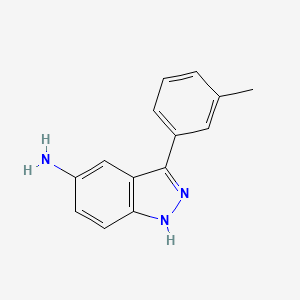

3-(M-tolyl)-1H-indazol-5-amine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(M-tolyl)-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(M-tolyl)-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

噻唑烷二酮衍生物的合成

该化合物可用于合成5-芳基亚甲基-3-间甲苯基噻唑烷-2,4-二酮(TZDs)衍生物 . 这些衍生物是使用吗啉作为催化剂合成的 . 合成的分子通过与过氧化物酶体增殖物激活受体-γ(PPARγ)对接来评估其抗糖尿病活性 .

抗糖尿病活性

合成的TZDs衍生物显示出治疗2型糖尿病的潜力 . 初步的柔性对接研究表明,这些化合物与蛋白质的结合亲和力更高,并且可能成为未来治疗2型糖尿病的潜在候选药物 .

抗癌活性

该化合物的一种衍生物,一种(间甲苯基)乙酰胺茶碱衍生物,已被设计为针对EGFR蛋白的抗血管生成先导化合物 . 分子对接研究表明,该衍生物与EGFR结合具有巨大潜力 .

抑制DNA合成

茶碱是一种天然生物碱,在体外和体内通过抑制胶质母细胞瘤的多形性胶质母细胞瘤中的DNA合成显示出有希望的抗癌活性 .

预防肺癌血管生成

抑制卵巢癌中的VEGF

过氧化氢的光度测定

生物活性

3-(M-tolyl)-1H-indazol-5-amine is a compound belonging to the indazole family, known for its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(M-tolyl)-1H-indazol-5-amine is CHN, with a molar mass of approximately 212.25 g/mol. The compound features an indazole ring system, which is critical for its biological activity due to its ability to interact with various biological targets.

The biological activity of 3-(M-tolyl)-1H-indazol-5-amine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The compound has shown potential as:

- Kinase Inhibitor : It may inhibit various kinases, affecting signaling pathways that regulate cell proliferation and survival.

- Anti-cancer Agent : Similar compounds have demonstrated anti-proliferative effects against different cancer cell lines, suggesting that 3-(M-tolyl)-1H-indazol-5-amine could possess similar properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance:

- In vitro Studies : Compounds similar to 3-(M-tolyl)-1H-indazol-5-amine have been evaluated against various cancer cell lines, showing IC values ranging from 2.9 to 59.0 μM. Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

| Compound | Cell Line Tested | IC (μM) | Selectivity |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 ± 4.4 | High |

| Compound 6o | K562 (Leukemia) | 5.15 | Moderate |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes such as human neutrophil elastase (HNE), which is a target for treating pulmonary diseases:

- Inhibition Studies : Derivatives with modifications at specific positions on the indazole ring showed enhanced potency as HNE inhibitors, with IC values as low as 10 nM .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their cytotoxicity against human cancer cell lines using MTT assays. The findings indicated that modifications at the indazole core significantly influenced biological activity .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural changes affect the pharmacological profile of indazole derivatives. For example, introducing different substituents on the indazole ring can enhance selectivity and potency against specific targets .

- Anti-inflammatory Potential : Some studies have also explored the anti-inflammatory properties of indazole derivatives, indicating that they could modulate inflammatory pathways in addition to their anticancer effects .

属性

IUPAC Name |

3-(3-methylphenyl)-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-3-2-4-10(7-9)14-12-8-11(15)5-6-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICXZXCGXPZTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653480 | |

| Record name | 3-(3-Methylphenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175793-77-7 | |

| Record name | 3-(3-Methylphenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。